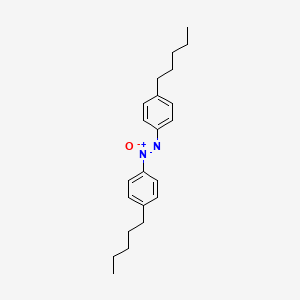

4,4'-Dipentylazoxybenzene

Description

Historical Context and Significance in Azoxybenzene (B3421426) Chemistry

The journey into the world of liquid crystals began in 1888 with the observations of Austrian botanist Friedrich Reinitzer, who noted that cholesteryl benzoate (B1203000) appeared to have two distinct melting points. wikipedia.orgwhiterose.ac.ukxiengineering.comunizar-csic.es This discovery of an intermediate phase between solid and liquid, later termed "liquid crystal" by physicist Otto Lehmann, opened up a new field of scientific inquiry. wikipedia.orgxiengineering.comunizar-csic.es Early research focused on identifying and synthesizing new compounds that exhibited these mesophases.

Azoxybenzene and its derivatives were among the first classes of non-cholesterol-based compounds identified as forming liquid crystals. tcichemicals.comscholarsresearchlibrary.com p-Azoxyanisole (PAA), for instance, was one of the most readily prepared and studied early liquid crystals, playing a crucial role in the initial development of display technologies. scholarsresearchlibrary.comscipublications.com However, these early azoxybenzene compounds had limitations; for example, they were known to be sensitive to light, which spurred researchers to develop more stable liquid crystal materials like the cyanobiphenyls. tcichemicals.com

The significance of 4,4'-Dipentylazoxybenzene lies within the systematic effort to engineer liquid crystals with specific properties, particularly for practical applications. Research in the mid-20th century, such as the work on dialkylazoxybenzenes in the 1960s, demonstrated that modifying the terminal groups on the azoxybenzene core was a powerful strategy for tuning material properties. cdnsciencepub.com Scientists discovered that the length and symmetry of the alkyl chains profoundly influenced the type of liquid crystal phase (mesophase) and, critically, the temperature range over which it was stable. tandfonline.com The synthesis of symmetrical compounds like 4,4'-diethylazoxybenzene and unsymmetrical ones highlighted that asymmetry could lower the melting point, a desirable characteristic for creating room-temperature liquid crystal mixtures for devices. cdnsciencepub.comtandfonline.com The introduction of two pentyl groups in 4,4'-Dipentylazoxybenzene is a direct result of this line of research, aimed at creating a compound with a stable and accessible nematic phase for scientific study and as a component in liquid crystal mixtures.

Relevance in Soft Condensed Matter Physics and Materials Science

Soft condensed matter is a field of physics that studies materials that are easily deformed by thermal stresses or fluctuations, a category that prominently includes liquid crystals. xiengineering.commdpi.com 4,4'-Dipentylazoxybenzene is highly relevant to this field because it is a canonical example of a material that forms a nematic liquid crystal phase. vdoc.pubtcichemicals.com In the nematic phase, the rod-shaped molecules lose the positional order found in a solid but maintain a general orientational alignment along a preferred direction known as the director. xiengineering.comtcichemicals.comic.ac.uk This combination of fluidity and long-range orientational order is the defining characteristic of this state of soft matter.

The study of 4,4'-Dipentylazoxybenzene and related compounds allows physicists to test and refine theoretical models of phase transitions. uu.nl The transition from an ordered solid to a nematic liquid crystal and then to an isotropic liquid upon heating can be precisely measured, providing valuable data on the intermolecular forces that govern self-assembly and molecular ordering. scipublications.comnih.gov

In materials science, the relevance of 4,4'-Dipentylazoxybenzene is directly tied to its application in electro-optical devices. The ability to control the alignment of the nematic phase with an external electric field is the fundamental principle behind liquid crystal displays (LCDs). vdoc.pubic.ac.uknisenet.org The anisotropy of the material's properties, such as its refractive index (birefringence) and dielectric constant, means that applying a voltage can change how light passes through it, effectively creating a light switch. liquidcrystaltechnologies.com While single compounds are rarely used alone, 4,4'-Dipentylazoxybenzene is a key component in formulating liquid crystal mixtures. techbriefs.com For instance, mixtures of homologous 4,4'-n-dialkylazoxybenzenes are used to create Smectic A (SmA) phases with broad operating temperature ranges for applications such as non-mechanical digital beam deflectors and other light modulation technologies. techbriefs.com

Overview of Key Research Domains for 4,4'-Dipentylazoxybenzene Studies

Research involving 4,4'-Dipentylazoxybenzene is concentrated in several interconnected domains:

Synthesis and Molecular Engineering: A primary research area involves the synthesis of azoxybenzene derivatives to achieve desired material properties. tcichemicals.comtandfonline.com By systematically altering the terminal alkyl chains (e.g., varying length, branching), chemists can fine-tune the phase transition temperatures, viscosity, and optical properties of the resulting liquid crystals. tandfonline.com This research is crucial for creating new materials for next-generation displays and sensors.

Phase Behavior and Characterization: A significant body of research focuses on characterizing the liquid crystal phases of 4,4'-Dipentylazoxybenzene and its homologues. Techniques like differential scanning calorimetry (DSC) are used to precisely measure the temperatures and enthalpies of phase transitions (e.g., solid-to-nematic, nematic-to-isotropic). nih.govmdpi.com Polarized optical microscopy is used to identify the characteristic textures of different mesophases, such as the nematic phase. This fundamental characterization is essential for understanding the material's behavior.

Intermolecular Interactions and Self-Assembly: Researchers investigate the fundamental forces that drive the spontaneous self-organization of 4,4'-Dipentylazoxybenzene molecules into ordered liquid crystal structures. mdpi.comnih.gov Studies explore how molecular shape and dipole moments lead to the formation of nematic or smectic phases. This includes investigating phenomena like the trans-cis isomerization of the azoxy group, which can be induced by light and alters the molecular structure, thereby affecting the liquid crystal phase. researchgate.net

Application in Electro-Optical Devices: A major applied research domain is the incorporation of 4,4'-Dipentylazoxybenzene into mixtures for use in optical and electro-optical devices. vdoc.pubtechbriefs.com This includes the formulation of eutectic mixtures with low melting points for LCDs and the development of materials for other technologies like polarization rotators and digital light deflectors. ic.ac.uktechbriefs.com Research in this area aims to optimize properties like response time, contrast ratio, and operational temperature range.

Data Tables

Table 1: Physicochemical Properties of 4,4'-Dipentylazoxybenzene

This table summarizes key properties of the compound.

| Property | Value |

| Chemical Formula | C₂₂H₃₀N₂O |

| Molecular Weight | 338.49 g/mol |

| Appearance | Varies from solid to liquid crystal depending on temperature. |

| Boiling Point | 468.9 °C |

| Density | 0.99 g/cm³ |

| Refractive Index | 1.536 |

Data sourced from tcichemicals.comtandfonline.com

Table 2: Phase Transition Temperatures of Symmetrical 4,4'-Dialkylazoxybenzenes

This table illustrates how changing the length of the alkyl chains (from ethyl to pentyl) affects the melting and clearing points, a central concept in the design of liquid crystals. The clearing point is the temperature at which the material transitions from the liquid crystal phase to the isotropic liquid phase.

| Compound | Alkyl Group | Melting Point (°C) | Clearing Point (°C) |

| 4,4'-Diethylazoxybenzene | -CH₂CH₃ | 23 | - |

| 4,4'-Dipropylazoxybenzene | -(CH₂)₂CH₃ | 14 | - |

| 4,4'-Dibutylazoxybenzene | -(CH₂)₃CH₃ | 15.5 | 35.5 |

| 4,4'-Dipentylazoxybenzene | -(CH₂)₄CH₃ | 17 | 53 |

This table presents comparative data to illustrate the homologous series trend. Data for related compounds is sourced from a 1975 study on dialkylazoxybenzenes. tandfonline.com

Structure

3D Structure

Properties

IUPAC Name |

oxido-(4-pentylphenyl)-(4-pentylphenyl)iminoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O/c1-3-5-7-9-19-11-15-21(16-12-19)23-24(25)22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTPIZMGFGQDRNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37592-87-3 | |

| Record name | 4,4'-Dipentyl azoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthetic Methodologies and Reaction Pathways

Established Oxidation Routes for Azoxy Bond Formation

The creation of the N=N(O) bond in azoxybenzenes is accomplished through several established oxidative methods. A prevalent and environmentally conscious approach involves the direct oxidation of substituted anilines.

The synthesis of symmetrically substituted azoxybenzenes, such as 4,4'-Dipentylazoxybenzene, can be effectively carried out by the oxidation of the corresponding aniline, in this case, 4-pentylaniline. A widely adopted method utilizes hydrogen peroxide (H₂O₂) as the oxidant. nih.govacs.org The reaction's success is often dependent on the presence of a catalyst or promoter.

Recent studies have demonstrated that using a mild base, such as sodium fluoride (NaF), in conjunction with H₂O₂ can lead to high yields and exceptional selectivity for the azoxybenzene (B3421426) product. nih.govacs.org In a typical procedure, the substituted aniline is subjected to hydrogen peroxide in the presence of NaF under controlled conditions. acs.org This approach is versatile and accommodates a range of substituted anilines, including those with electron-donating alkyl groups like the pentyl group. nih.govacs.org Alternative one-pot procedures can also be employed, where an aniline derivative is first converted in situ to a nitrosobenzene derivative using an oxidant like oxone, which then proceeds to form the azoxybenzene. acs.orgnih.gov

Table 1: Effect of Weak Bases on Azoxybenzene Yield in Aniline Oxidation

| Base | Yield of Azoxybenzene (%) | Selectivity (%) |

| Sodium Acetate (NaOAc) | 78 | - |

| Sodium Carbonate (Na₂CO₃) | 79 | - |

| Potassium Fluoride (KF) | 87 | - |

| Sodium Fluoride (NaF) | up to 99 | High |

This table is generated based on data from model reactions involving the oxidation of aniline to azoxybenzene and illustrates the comparative effectiveness of different weak bases. acs.org

The mechanism for the base-mediated oxidation of anilines to azoxybenzenes involves a series of intermediate steps. nih.gov The process is initiated by the oxidation of the aniline (e.g., 4-pentylaniline) to form a phenylhydroxylamine intermediate. nih.gov This species exists in equilibrium with a corresponding nitroso derivative (ArNO), which is also formed through further oxidation. nih.govresearchgate.net

The core azoxy bond formation occurs via the condensation of the hydroxylamine (ArNHOH) and nitroso (ArNO) intermediates. nih.govresearchgate.net This condensation is a nucleophilic attack from the hydroxylamine onto the nitroso group, followed by a dehydration step to yield the final azoxy compound. nih.gov The reaction pathway can be summarized as follows:

Oxidation to Hydroxylamine: ArNH₂ → ArNHOH

Oxidation to Nitroso Compound: ArNHOH → ArNO

Condensation: ArNHOH + ArNO → ArN(O)N(OH)Ar

Dehydration: ArN(O)N(OH)Ar → ArN=N(O)Ar + H₂O

This multi-step process underscores the importance of controlling the oxidative potential of the reaction to favor the formation of the necessary intermediates for condensation rather than over-oxidation to nitro compounds. nih.gov

Optimization Strategies for Laboratory Synthesis

To maximize the efficiency and purity of 4,4'-Dipentylazoxybenzene synthesis, careful optimization of several reaction parameters is crucial. These include the choice of solvent, management of reaction kinetics, and the application of effective purification methods.

The reaction solvent plays a critical role in the yield and selectivity of azoxybenzene synthesis. Various solvents have been evaluated for the oxidation of anilines. While high-boiling-point polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) can be used, studies have shown that they may result in moderate or lower yields compared to other options. nih.govacs.orgacs.org

Acetonitrile (MeCN) has been identified as a highly effective solvent for the H₂O₂/NaF oxidation system, leading to excellent yields of azoxybenzene. nih.govacs.org In some catalyst systems, water has been successfully employed as a green and environmentally friendly solvent, also affording high yields. acs.orgnih.gov The selection of an appropriate solvent is therefore a key step in optimizing the synthesis for both yield and environmental impact.

Table 2: Solvent Compatibility in a Model Azoxybenzene Synthesis

| Solvent | Yield (%) |

| Acetonitrile (MeCN) | up to 99 |

| N,N-Dimethylformamide (DMF) | Lower Yield |

| Dichloroethane (DCE) | Lower Yield |

| Water (H₂O) | No Product |

This table reflects results from a specific H₂O₂/NaF oxidation system and highlights the significant impact of the solvent on reaction outcome. nih.govacs.org

The duration of the reaction is a critical parameter that must be optimized to ensure complete conversion of the starting material while preventing the formation of byproducts. For the synthesis of azoxybenzenes, reaction times can range from a few hours to over 24 hours. In certain protocols, a reaction time of 16 hours at room temperature has been reported as effective. acs.orgnih.gov

Reaction kinetics can be influenced by the concentration and equivalents of reagents. For instance, in the NaF-mediated oxidation of aniline, increasing the amount of NaF from 2 equivalents to 3 equivalents was found to reduce the required reaction time from 1 hour to 0.5 hours without negatively impacting the high yield. acs.org This demonstrates that careful adjustment of reagent stoichiometry can be a powerful tool for maximizing throughput in a laboratory setting.

Following the completion of the reaction, a robust purification strategy is necessary to isolate 4,4'-Dipentylazoxybenzene from unreacted starting materials, catalysts, and any potential side products. A standard workup procedure often involves quenching the reaction, followed by extraction with an organic solvent like ethyl acetate. chemicalbook.com The combined organic layers are typically washed with water and brine to remove water-soluble impurities. chemicalbook.com

For achieving high purity, recrystallization is a commonly employed and effective technique. The use of an ethanol-water mixture has been documented for the recrystallization of similar azoxybenzene compounds, yielding a purified solid product. rsc.org In cases where recrystallization is insufficient to remove all impurities, column chromatography using silica gel as the stationary phase is a reliable alternative for obtaining a product of high purity. chemicalbook.comnih.gov

Stoichiometric Balancing and Inert Atmosphere Control for Yield Improvement

The synthesis of azoxy compounds often involves oxidation or reduction reactions where precise control over stoichiometry is critical to maximize the yield of the desired product and minimize the formation of byproducts such as azo compounds or completely reduced amines. A common route to symmetrical azoxyarenes like 4,4'-Dipentylazoxybenzene is the partial reduction of the corresponding nitroaromatic compound, in this case, 1-nitro-4-pentylbenzene.

A balanced stoichiometric equation for this reduction using a mild reducing agent like sodium borohydride in a suitable solvent system is crucial. For example, the reductive coupling of two molecules of 1-nitro-4-pentylbenzene requires a specific molar ratio of the reducing agent to selectively form the azoxy linkage without further reduction.

Reaction: 2 C₁₁H₁₅NO₂ (1-nitro-4-pentylbenzene) + Reducing Agent → C₂₂H₃₀N₂O (4,4'-Dipentylazoxybenzene) + Byproducts

The table below illustrates the impact of reaction atmosphere on the yield of a typical azoxybenzene synthesis.

| Reaction Condition | Description | Typical Yield (%) | Key Consideration |

|---|---|---|---|

| Standard Atmosphere (Air) | Reaction performed open to the laboratory atmosphere. | 50-65% | Risk of oxidative degradation of intermediates and final product, leading to colored impurities. |

| Inert Atmosphere (N₂ or Ar) | Reaction performed under a blanket of nitrogen or argon gas. | 80-95% | Minimizes oxidative side reactions, resulting in a purer product and significantly higher yield. |

Industrial Scale-Up Considerations and Quality Assurance

Moving from a laboratory-scale synthesis to industrial production of 4,4'-Dipentylazoxybenzene introduces challenges related to process efficiency, safety, cost, and product consistency.

Batch versus Continuous Processing Methodologies

The choice between batch and continuous (flow) processing is a critical decision in the chemical industry. Batch processing involves reacting a fixed quantity of materials in a vessel for a specific duration, while continuous processing involves the uninterrupted flow of reactants through a reactor.

Batch Processing is the traditional method, offering flexibility for producing multiple products in the same equipment. However, challenges in heat management, mixing efficiency, and potential for batch-to-batch variability can arise during scale-up.

Continuous Flow Processing , often utilizing microreactors, offers significant advantages for reactions like azoxybenzene synthesis. The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer and precise temperature control, which is crucial for selective reactions. This methodology can lead to higher yields, improved safety by minimizing the volume of hazardous materials at any given time, and enhanced product consistency.

The following table compares these two processing methodologies for the synthesis of specialty chemicals like 4,4'-Dipentylazoxybenzene.

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Scalability | Complex; requires geometric redesign of reactors. | Simpler; achieved by running the process for longer or using parallel reactors ("scaling out"). |

| Heat Transfer | Less efficient; can lead to localized hot spots and side reactions. | Highly efficient; allows for precise temperature control and improved selectivity. |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway. | Inherently safer due to small reactor volumes and better control. |

| Product Quality | Potential for batch-to-batch variability. | High consistency and reproducibility. |

| Capital Cost | Lower initial investment for versatile, multi-purpose plants. | Can have higher initial investment but lower operational costs for dedicated processes. |

Analytical Techniques for Purity Validation (e.g., HPLC, MS)

Ensuring the purity of 4,4'-Dipentylazoxybenzene is paramount, especially for its use in high-performance liquid crystal displays where even trace impurities can affect performance. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable analytical tools for quality assurance.

HPLC is used to separate the target compound from unreacted starting materials, intermediates, and byproducts. A typical method would use a reverse-phase column (e.g., C18) with a mobile phase such as a methanol/water or acetonitrile/water gradient. The purity is determined by comparing the area of the product peak to the total area of all peaks in the chromatogram.

Mass Spectrometry provides confirmation of the molecular weight and structure of the synthesized compound. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used to generate ions for analysis. The detection of the protonated molecule ([M+H]⁺) at the expected mass-to-charge ratio (m/z) confirms the identity of the product.

The table below shows hypothetical analytical data for the validation of a 4,4'-Dipentylazoxybenzene sample.

| Compound | Expected Molecular Weight (g/mol) | HPLC Retention Time (min) | Expected MS (ESI+) m/z |

|---|---|---|---|

| 4,4'-Dipentylazoxybenzene | 338.51 | 12.5 | 339.24 ([M+H]⁺) |

| 1-Nitro-4-pentylbenzene (Precursor) | 193.25 | 8.2 | 194.12 ([M+H]⁺) |

| 4,4'-Dipentylazobenzene (Byproduct) | 322.51 | 11.8 | 323.26 ([M+H]⁺) |

| 4-Pentylaniline (Byproduct) | 163.26 | 6.5 | 164.14 ([M+H]⁺) |

Exploration of Alternative Synthetic Approaches

While classical methods are effective, research into alternative synthetic routes continues, aiming for higher efficiency, milder conditions, and greater versatility.

Direct Coupling Reactions for Azoxy Derivative Formation

Modern organic synthesis has seen the rise of powerful cross-coupling reactions, typically catalyzed by transition metals like palladium. While commonly used for C-C, C-N, and C-O bond formation, adaptations of these methods can be envisioned for azoxybenzene synthesis. For instance, a reductive cross-coupling reaction between a nitroarene and an arylboronic acid has been demonstrated for the synthesis of diarylamines. organic-chemistry.org Conceptually, a similar catalytic cycle could be developed to couple two nitroarene molecules or a nitrosoarene and another precursor to form the N=N(O) bond under mild conditions, potentially offering a more direct and functional-group-tolerant route compared to traditional bulk reduction methods.

Electrophilic Substitution Reactions for Pentyl Group Introduction

An alternative strategy for constructing 4,4'-Dipentylazoxybenzene involves forming the azoxybenzene core first, followed by the introduction of the pentyl groups. The most common method for attaching alkyl chains to an aromatic ring is the Friedel-Crafts reaction. However, this approach is not viable for azoxybenzene. The azoxy group is a strongly electron-withdrawing and deactivating group, which makes the aromatic rings highly resistant to electrophilic substitution reactions like Friedel-Crafts alkylation or acylation.

Therefore, the synthetically viable strategy is to introduce the pentyl groups onto the aromatic precursors before the formation of the azoxy linkage. A typical sequence would be:

Friedel-Crafts Acylation: Benzene (B151609) is reacted with valeryl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form pentanophenone. This method is preferred over direct alkylation to avoid polyalkylation and carbocation rearrangements.

Reduction: The ketone group of pentanophenone is reduced to a methylene (B1212753) group (CH₂) using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction to yield pentylbenzene.

Nitration: Pentylbenzene is then nitrated to produce 1-nitro-4-pentylbenzene.

Azoxy Formation: Finally, the 1-nitro-4-pentylbenzene is subjected to controlled reduction, as described in section 2.2.4, to yield the final product, 4,4'-Dipentylazoxybenzene.

Broad Chemical Reactivity Profile (e.g., oxidation, reduction, electrophilic substitution)

The chemical reactivity of 4,4'-dipentylazoxybenzene is characterized by the interplay of the azoxy functional group and the two para-substituted benzene rings. The pentyl chains primarily influence the compound's physical properties, such as solubility and liquid crystalline behavior, while the azoxy bridge and the aromatic systems are the main sites of chemical transformations. The reactivity profile can be broadly categorized into oxidation, reduction, and electrophilic substitution reactions.

Oxidation

The azoxy group represents an intermediate oxidation state between an azo group (-N=N-) and a nitro group (-NO₂). Consequently, the oxidation of 4,4'-dipentylazoxybenzene can be expected to target the azoxy linkage under strong oxidizing conditions, potentially leading to the formation of 4-pentylnitrobenzene. However, the synthesis of azoxyarenes is often achieved through the controlled oxidation of anilines, indicating a degree of stability of the azoxy functionality. mdpi.comnih.gov For instance, the oxidation of anilines with hydrogen peroxide can yield azoxybenzenes, and further oxidation to nitroarenes can occur under different catalytic conditions. mdpi.comtandfonline.com The choice of oxidizing agent and reaction conditions is crucial in determining the final product. nih.gov

The oxidation of anilines to azoxybenzenes can be influenced by the presence of a base; a mild base tends to favor the formation of azoxybenzene, while a stronger base can promote further oxidation to nitroaromatics. acs.org Selenium compounds have also been employed as catalysts for the oxidation of anilines, where the choice of selenium catalyst can selectively produce either azoxyarenes or nitroarenes. semanticscholar.orgtandfonline.com

Reduction

The reduction of 4,4'-dipentylazoxybenzene can proceed in a stepwise manner, first yielding the corresponding azo compound, 4,4'-dipentylazobenzene, and upon further reduction, the hydrazo compound, 4,4'-dipentylhydrazobenzene. A variety of reducing agents can be employed for this transformation. For instance, the reduction of azoxyarenes to azoarenes or hydrazoarenes has been achieved using hydrazine hydrate in the presence of magnesium. acs.org Another method involves the use of dihydrolipoamide-iron(II) for the reduction of azoxybenzenes. acs.org

The reduction of nitroarenes is a common synthetic route to azoxybenzenes. researchgate.net For example, nitroarenes can be reduced to azoxybenzenes using potassium borohydride in water. researchgate.net This suggests that the azoxy group is stable under these reducing conditions, and more forcing conditions would be required to achieve further reduction to the azo or hydrazo stage.

Electrophilic Substitution

The benzene rings of 4,4'-dipentylazoxybenzene are susceptible to electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The regioselectivity of such reactions is governed by the directing effects of the two substituents on each ring: the pentyl group and the azoxy group.

Pentyl Group: The pentyl group is an alkyl group, which is an activating group and an ortho, para-director. libretexts.org It donates electron density to the benzene ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles. msu.edu Since the pentyl group is in the para position relative to the azoxy group, it will direct incoming electrophiles to the positions ortho to itself (positions 3 and 5).

Azoxy Group: The azoxy group (-N(O)=N-) is a deactivating group due to its electron-withdrawing nature. msu.edu This deactivation makes the benzene rings less reactive towards electrophilic attack compared to benzene itself. The azoxy group is considered an ortho, para-director, although the deactivation of the ring can make substitution reactions challenging.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comsavemyexams.com Under strongly acidic conditions, such as those used for the Wallach rearrangement, azoxybenzenes can undergo a transformation to form hydroxyazobenzenes, which involves electrophilic attack on one of the nitrogen atoms. rsc.org

Table 1: Summary of Synthetic Methodologies for 4,4'-Dialkylazoxybenzenes

| Reaction Type | Starting Material | Reagents and Conditions | Product |

| Oxidation | 4-Pentylaniline | H₂O₂, controlled pH and temperature | 4,4'-Dipentylazoxybenzene |

| Oxidation | 4-Pentylaniline | H₂O₂ / NaF (mild base) | 4,4'-Dipentylazoxybenzene |

| Reduction | 4-Pentylnitrobenzene | KBH₄, H₂O, PEG-400 | 4,4'-Dipentylazoxybenzene |

Table 2: Reactivity Profile of 4,4'-Dipentylazoxybenzene

| Reaction Type | Reagents | Potential Products | Notes |

| Oxidation | Strong oxidizing agents | 4-Pentylnitrobenzene | Further oxidation of the azoxy group. |

| Reduction | Hydrazine hydrate/Mg | 4,4'-Dipentylazobenzene, 4,4'-Dipentylhydrazobenzene | Stepwise reduction of the azoxy group. |

| Electrophilic Substitution | Electrophile (e.g., NO₂⁺, Br⁺) | 3-Substituted-4,4'-dipentylazoxybenzene | Substitution occurs on the aromatic rings, directed primarily by the activating pentyl groups to the ortho position. |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 4,4'-Dipentylazoxybenzene, NMR is indispensable for confirming the arrangement of its constituent atoms.

Proton (¹H) NMR spectroscopy provides information on the different chemical environments of hydrogen atoms in a molecule. The spectrum of 4,4'-Dipentylazoxybenzene is expected to show distinct signals corresponding to the aromatic protons and the aliphatic protons of the two pentyl chains.

The aromatic region would typically display two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the benzene rings are chemically non-equivalent due to the asymmetry of the azoxy group. The aliphatic region would show signals for the five methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group of each pentyl chain. The signal for the methylene group attached directly to the aromatic ring (benzylic protons) would appear at a higher chemical shift compared to the others in the chain due to the deshielding effect of the ring. The integration of these signals would confirm the presence of 30 protons in the molecule.

Table 1: Predicted ¹H NMR Data for 4,4'-Dipentylazoxybenzene

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.15 - 8.30 | Doublet | 4H | Aromatic Protons (ortho to -N=N(O)-) |

| 7.25 - 7.40 | Doublet | 4H | Aromatic Protons (meta to -N=N(O)-) |

| 2.60 - 2.75 | Triplet | 4H | -CH₂-Ar |

| 1.60 - 1.75 | Multiplet | 4H | -CH₂-CH₂-Ar |

| 1.30 - 1.45 | Multiplet | 8H | -(CH₂)₂-CH₃ |

Note: Data is predicted based on typical chemical shifts for analogous functional groups. Actual experimental values may vary.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. hw.ac.uk Since the natural abundance of the ¹³C isotope is low (about 1.1%), the probability of finding two adjacent ¹³C atoms in the same molecule is very small, which simplifies the spectrum as carbon-carbon splitting is generally not observed. compoundchem.com

The ¹³C NMR spectrum of 4,4'-Dipentylazoxybenzene would show distinct signals for each chemically non-equivalent carbon atom. This includes the aromatic carbons (both those directly attached to the azoxy group or pentyl chain and those bearing a proton) and the five distinct carbons of the pentyl chains. The chemical shifts for aromatic and alkene carbons typically overlap in a range from 120-170 ppm. oregonstate.edu Quaternary carbons, those without any attached hydrogens, generally show weaker signals. oregonstate.edu

Table 2: Predicted ¹³C NMR Data for 4,4'-Dipentylazoxybenzene

| Chemical Shift (δ) ppm (Predicted) | Assignment |

|---|---|

| 148.0 - 150.0 | Aromatic C (ipso, attached to N) |

| 142.0 - 144.0 | Aromatic C (ipso, attached to pentyl) |

| 128.0 - 130.0 | Aromatic CH (meta to -N=N(O)-) |

| 122.0 - 124.0 | Aromatic CH (ortho to -N=N(O)-) |

| 35.0 - 36.0 | -CH₂-Ar |

| 31.0 - 32.0 | -CH₂- |

| 30.5 - 31.5 | -CH₂- |

| 22.0 - 23.0 | -CH₂-CH₃ |

Note: Data is predicted based on typical chemical shifts for analogous structures. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments provide correlation data between different nuclei, which is crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. wikipedia.orglibretexts.org

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. pbsiddhartha.ac.in For 4,4'-Dipentylazoxybenzene, a COSY spectrum would show cross-peaks connecting the signals of adjacent methylene groups in the pentyl chains (e.g., the benzylic -CH₂- protons with their neighboring -CH₂- protons). It would also show correlations between the ortho and meta protons on the aromatic rings.

Heteronuclear Single Quantum Coherence (HSQC): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. wikipedia.org An HSQC spectrum of 4,4'-Dipentylazoxybenzene would definitively link each proton signal in Table 1 (except for any solvent signals) to a specific carbon signal in Table 2, confirming the C-H connectivity.

Table 3: Expected Key 2D NMR Correlations for 4,4'-Dipentylazoxybenzene

| Experiment | Correlated Nuclei | Expected Key Information |

|---|---|---|

| COSY | ¹H ↔ ¹H | Connectivity within the pentyl chains; connectivity between adjacent aromatic protons. |

| HSQC | ¹H ↔ ¹³C | Direct one-bond correlation between each proton and its attached carbon. |

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound, confirm its elemental composition, and gain structural information from its fragmentation patterns.

Electron Ionization (EI) is a "hard" ionization technique where the sample is bombarded with high-energy electrons, typically 70 eV. youtube.com This process often causes extensive fragmentation of the molecule. bu.edu.eg The resulting mass spectrum displays a molecular ion peak (M⁺˙), which corresponds to the molecular weight of the compound, and numerous fragment ion peaks.

The EIMS of 4,4'-Dipentylazoxybenzene (molecular formula C₂₂H₃₀N₂O) has a molecular weight of 338.49 g/mol . nist.gov The mass spectrum shows a molecular ion peak at m/z 338. The fragmentation pattern can provide structural information. Common fragmentation pathways would include cleavage of the pentyl chains and fragmentation of the azoxy core.

Table 4: Key Ions in the Electron Ionization Mass Spectrum of 4,4'-Dipentylazoxybenzene

| m/z | Ion | Interpretation |

|---|---|---|

| 338 | [C₂₂H₃₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 281 | [M - C₄H₉]⁺ | Loss of a butyl radical from the pentyl chain |

| 191 | [C₁₂H₁₇N₂O]⁺ | Fragment containing one pentyl-azoxy-phenyl group |

| 120 | [C₇H₇N₂]⁺ | Phenyl-azoxy fragment |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearranged benzyl (B1604629) cation) |

Source: Based on data from the NIST Chemistry WebBook. nist.gov

Electrospray Ionization (ESI) is a "soft" ionization technique that is particularly useful for analyzing polar, thermally labile, and large molecules. nih.govresearchgate.net It involves applying a high voltage to a liquid sample to create an aerosol. youtube.com ESI typically produces ions with little to no fragmentation, which is a key advantage over EI. nih.gov For a non-polar molecule like 4,4'-Dipentylazoxybenzene, ionization might be facilitated by forming adducts with cations present in the solution.

In ESI-MS, 4,4'-Dipentylazoxybenzene would likely be observed as a protonated molecule, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton. This would result in a prominent peak at m/z 339. The absence of significant fragmentation simplifies the spectrum and provides a clear confirmation of the molecular weight.

Table 5: Expected Primary Ion in ESI-MS of 4,4'-Dipentylazoxybenzene

| m/z (Expected) | Ion | Ionization Mode |

|---|

Note: Data is predicted based on the principles of soft ionization techniques.

Vibrational Spectroscopy: Infrared (IR) and Raman Applications

Vibrational spectroscopy probes the discrete vibrational energy levels of a molecule. Both Infrared (IR) and Raman spectroscopy provide complementary information about the molecular structure and functional groups present.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds. The IR spectrum of 4,4'-Dipentylazoxybenzene displays characteristic absorption bands that confirm the presence of its key structural features, including the aromatic rings, alkyl chains, and the central azoxy group.

The spectrum is characterized by strong absorptions in the C-H stretching region (around 2850-3000 cm⁻¹) due to the pentyl chains and the aromatic rings. The aromatic C=C stretching vibrations are typically observed in the 1450-1600 cm⁻¹ region. The vibrations associated with the azoxy (N=N-O) group are also present, though they can be coupled with other vibrations and are generally found in the 1250-1500 cm⁻¹ range. The out-of-plane C-H bending vibrations of the para-substituted benzene rings are expected to produce strong bands in the fingerprint region, typically around 800-850 cm⁻¹. cdnsciencepub.com

Table 2: Prominent Infrared Absorption Bands for 4,4'-Dipentylazoxybenzene

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Functional Group |

| ~2955, ~2925, ~2855 | C-H Asymmetric and Symmetric Stretching | Alkyl (Pentyl) Chains |

| ~3030 | C-H Stretching | Aromatic Ring |

| ~1600, ~1495 | C=C Stretching | Aromatic Ring |

| ~1465 | CH₂ Scissoring | Alkyl (Pentyl) Chains |

| ~1270 | N=N Stretching (Azoxy Group) | Azoxy |

| ~830 | C-H Out-of-Plane Bending | 1,4-Disubstituted Aromatic Ring |

Data interpreted from the NIST Chemistry WebBook spectrum for 4,4'-Dipentylazoxybenzene and general IR correlation tables. nist.gov

Raman spectroscopy provides a vibrational fingerprint of a molecule and is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complementary technique to IR spectroscopy. For liquid crystalline materials like 4,4'-Dipentylazoxybenzene, polarized Raman spectroscopy can also be used to study molecular orientation and order.

While a specific Raman spectrum for 4,4'-Dipentylazoxybenzene is not available, the expected spectrum would be dominated by bands corresponding to the vibrations of the aromatic core and the azoxy linkage. The C=C stretching modes of the phenyl rings would give rise to strong signals around 1600 cm⁻¹. The N=N stretching vibration of the azoxy group is also Raman active. The C-H stretching vibrations of the alkyl chains and aromatic rings will also be present.

Due to the lack of specific experimental data for 4,4'-Dipentylazoxybenzene, a representative table of Raman shifts for a similar nematic liquid crystal, 4-pentyl-4'-cyanobiphenyl (5CB), is provided below to illustrate the types of vibrations that are typically observed.

Table 3: Representative Raman Shifts for a Nematic Liquid Crystal (5CB)

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| ~2228 | C≡N Stretching |

| ~1606 | C=C Stretching (Aromatic Rings) |

| ~1285 | Biphenyl Linkage Stretching |

| ~1180 | C-H In-plane Bending (Aromatic) |

| ~2850 - 2950 | C-H Stretching (Alkyl Chain) |

This data is for the related liquid crystal 5CB and is intended to be illustrative of the types of Raman signals expected for liquid crystalline molecules. researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum.

The UV-Vis spectrum of azoxybenzene (B3421426) derivatives is characterized by two main absorption bands corresponding to different electronic transitions within the conjugated system. The molecule contains both π-orbitals from the aromatic rings and the azo bridge, and non-bonding (n) orbitals on the oxygen and nitrogen atoms.

The most intense absorption band, typically found at shorter wavelengths, is attributed to the π → π* transition. This transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital and is characteristic of conjugated systems. A second, much weaker absorption band at longer wavelengths is assigned to the n → π* transition, which involves the promotion of a non-bonding electron to a π* antibonding orbital. The extent of conjugation and the presence of substituents can shift the position and intensity of these bands.

For 4,4'-Dipentylazoxybenzene, the two pentyl groups are expected to have a minor effect on the electronic transitions of the core azoxybenzene chromophore. Below is a table with typical absorption maxima for the parent compound, azoxybenzene, in a non-polar solvent, which are expected to be similar for its 4,4'-dipentyl derivative.

Table 4: Typical Electronic Transitions for the Azoxybenzene Chromophore

| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |

| π → π | ~320 | High |

| n → π | ~450 | Low |

Data is representative for the azoxybenzene chromophore and may vary slightly for 4,4'-Dipentylazoxybenzene.

UV-Vis spectroscopy is a valuable tool for quantitative analysis due to the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light beam.

This relationship allows for the determination of the concentration of 4,4'-Dipentylazoxybenzene in a solution by measuring its absorbance at a specific wavelength, typically at the λmax of the strong π → π* transition. A calibration curve of absorbance versus concentration can be constructed using standards of known concentration, from which the concentration of an unknown sample can be determined.

Furthermore, UV-Vis spectroscopy can be employed to monitor the kinetics of reactions involving 4,4'-Dipentylazoxybenzene. For instance, if the compound is consumed or produced in a reaction, the change in its concentration over time can be followed by monitoring the change in absorbance at its λmax. This allows for the determination of reaction rates and the investigation of reaction mechanisms.

Crystallographic Analysis and Solid State Structure Determination

Single-Crystal X-ray Diffraction for Atomic Arrangement Determinationresearchgate.netnist.gov

For compounds in the azoxybenzene (B3421426) series, the experimental protocol for SCXRD typically involves the following steps:

Crystal Growth: Single crystals of suitable quality are grown, often by slow evaporation from an appropriate solvent or by carefully controlled cooling from the melt.

Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms. mdpi.com The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. nih.gov

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson synthesis and refined using full-matrix least-squares on F². nih.gov

The refinement process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern shows the best possible agreement with the experimental data.

Based on studies of analogous 4,4'-dialkylazoxybenzenes, it is anticipated that 4,4'-dipentylazoxybenzene would crystallize in a centrosymmetric space group, likely monoclinic (e.g., P2₁/c) or triclinic (P-1). The presence of the flexible pentyl chains at both ends of the rigid azoxybenzene core will significantly influence the unit cell parameters. As the length of the alkyl chain increases in this homologous series, the unit cell dimensions, particularly the axis aligned with the molecular length, are expected to increase systematically. nih.gov

Table 1: Illustrative Unit Cell Parameters for a Homologous Series of 4,4'-Dialkylazoxybenzenes

| Alkyl Chain | Crystal System | a (Å) | b (Å) | c (Å) | β (°) |

| Methyl | Monoclinic | 12.0 | 4.8 | 9.7 | 89.7 |

| Ethyl | Monoclinic | 14.2 | 5.0 | 9.9 | 92.1 |

| Propyl | Monoclinic | 16.5 | 5.1 | 10.1 | 94.3 |

| Butyl | Monoclinic | 18.8 | 5.2 | 10.3 | 96.5 |

| Pentyl (Expected) | Monoclinic | ~21.1 | ~5.3 | ~10.5 | ~98.7 |

Note: The data for methyl, ethyl, propyl, and butyl are hypothetical and presented to illustrate the expected trend. The values for pentyl are an extrapolation based on this trend.

Influence of Intermolecular Interactions on Crystal Packing

The arrangement of molecules in the crystal lattice is governed by a delicate balance of intermolecular forces. In the case of 4,4'-dipentylazoxybenzene, non-covalent interactions play a crucial role in the solid-state organization.

Van der Waals forces are the predominant intermolecular interactions responsible for the crystal packing of 4,4'-dipentylazoxybenzene. nanobioletters.com These interactions can be further categorized:

London Dispersion Forces: These are particularly significant between the long pentyl chains of adjacent molecules, leading to an interlocking arrangement that maximizes surface contact. nih.gov The strength of these interactions increases with the length of the alkyl chain. nanobioletters.com

π-π Stacking: The aromatic phenyl rings can engage in π-π stacking, where the electron-rich π systems of adjacent molecules align, further stabilizing the crystal structure.

These van der Waals interactions collectively dictate the herringbone or layered packing motifs commonly observed in such compounds. researchgate.net

A key feature of the crystal structure of 4,4'-dipentylazoxybenzene is the absence of strong hydrogen bond donors or acceptors. The molecule consists solely of carbon, hydrogen, nitrogen, and oxygen atoms involved in non-protic functional groups.

In stark contrast, hydroxylated analogs, such as 4,4'-dihydroxyazoxybenzene, exhibit strong intermolecular hydrogen bonding between the hydroxyl groups of neighboring molecules. nih.gov This leads to the formation of robust hydrogen-bonded networks that significantly influence the crystal packing, often resulting in higher melting points and different liquid crystalline properties compared to their alkylated counterparts. mdpi.comaps.org The absence of such strong, directional interactions in 4,4'-dipentylazoxybenzene means that its crystal packing is dictated by the weaker, less directional van der Waals forces.

Table 2: Comparison of Intermolecular Interactions

| Compound Type | Dominant Intermolecular Interactions | Consequence for Crystal Packing |

| 4,4'-Dialkylazoxybenzenes | Van der Waals forces (London dispersion, dipole-dipole, π-π stacking) | Packing driven by shape and maximization of surface contact. |

| 4,4'-Dihydroxyazoxybenzenes | Hydrogen bonding, van der Waals forces | Strong, directional hydrogen bonds lead to specific network formation. |

Polymorphism and Crystalline Phase Behavior Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those with conformational flexibility like 4,4'-dipentylazoxybenzene. Different polymorphs can arise from variations in the conformation of the pentyl chains or different packing arrangements of the molecules in the crystal lattice. These different crystalline forms can exhibit distinct physical properties, including melting points and enthalpies of fusion.

Identification and Characterization of Different Crystalline Polymorphs

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties. The identification and characterization of polymorphs are crucial for materials science and pharmaceutical development. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy are commonly employed to identify and characterize different crystalline forms.

For a molecule like 4,4'-Dipentylazoxybenzene, variations in the packing of the pentyl chains and the relative orientation of the azoxybenzene core could potentially lead to the formation of different polymorphs. However, without experimental data, the existence and nature of these polymorphs remain speculative.

Factors Influencing Polymorphic Forms and Transformations

The formation of a particular polymorph is influenced by a variety of thermodynamic and kinetic factors. These include:

Solvent: The polarity and hydrogen-bonding capability of the crystallization solvent can direct the formation of a specific polymorph.

Temperature: Crystallization temperature and subsequent cooling rates can influence which polymorphic form is kinetically or thermodynamically favored.

Supersaturation: The level of supersaturation during crystallization can affect nucleation and growth rates, potentially leading to different polymorphs.

Impurities: The presence of impurities can inhibit or promote the growth of certain crystal faces, thereby influencing the resulting polymorphic form.

Transformations between polymorphic forms can be induced by changes in temperature, pressure, or mechanical stress. Understanding these transformations is critical for controlling the solid-state form of a material.

Methodological Advancements in Crystallization for Structural Analysis

The successful crystallographic analysis of a compound is contingent upon the availability of high-quality single crystals. The growth of such crystals for organic molecules can be challenging.

Strategies for Obtaining Diffraction-Quality Single Crystals

Obtaining single crystals suitable for X-ray diffraction often requires a systematic exploration of various crystallization techniques. Common strategies include:

Slow Evaporation: This is the most common method, where the solvent is slowly evaporated from a saturated solution of the compound, allowing crystals to form gradually.

Vapor Diffusion: This technique involves the slow diffusion of a precipitant vapor into a solution of the compound, inducing crystallization. It can be set up in either hanging-drop or sitting-drop configurations.

Cooling Crystallization: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

Solvent/Antisolvent Diffusion: An "antisolvent" in which the compound is insoluble is slowly introduced into a solution of the compound, causing it to crystallize.

The choice of solvent or solvent system is a critical parameter in all these methods. A systematic screening of different solvents and conditions is often necessary to identify the optimal parameters for growing diffraction-quality crystals.

High-Throughput Crystallization Techniques

To accelerate the process of finding suitable crystallization conditions, high-throughput (HT) screening methods have been developed. These techniques automate the setup of numerous crystallization experiments in parallel, typically on a microliter or nanoliter scale. HT methods allow for the rapid screening of a wide range of parameters, including different solvents, concentrations, temperatures, and precipitants. While widely used in protein crystallography and pharmaceutical polymorph screening, the application of such techniques to small organic molecules like 4,4'-Dipentylazoxybenzene could significantly aid in the discovery of its crystalline forms and the growth of single crystals for structural analysis.

Computational Chemistry and Molecular Modeling Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure and Interactions

Quantum mechanical calculations are essential for accurately describing the electronic distribution, molecular orbitals, and intermolecular forces of 4,4'-Dipentylazoxybenzene. Density Functional Theory (DFT) is a particularly prominent method for these investigations.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For polar molecules like 4,4'-Dipentylazoxybenzene, DFT is employed to calculate the permanent molecular dipole moment, which arises from the asymmetric charge distribution across the molecule, particularly due to the central azoxy (-N=N+(O-)-) group.

The magnitude and orientation of this dipole moment are critical in determining the nature and strength of dipole-dipole interactions between adjacent molecules. These electrostatic forces play a significant role in the formation and stability of the nematic liquid crystal phase, influencing properties such as clearing point and dielectric anisotropy. DFT calculations on related azoxybenzene (B3421426) compounds have shown that substitutions on the benzene (B151609) rings can fine-tune the dipole moment, thereby altering the liquid crystal properties. scipublications.com For 4,4'-Dipentylazoxybenzene, the symmetrical placement of the pentyl chains results in a net dipole moment primarily dictated by the central azoxy bridge.

The aromatic cores of 4,4'-Dipentylazoxybenzene molecules interact favorably through π-π stacking, a noncovalent interaction that contributes significantly to the cohesive energy of the condensed phases. DFT calculations can quantify the strength of these interactions. A common approach involves using a hybrid functional, such as Becke, 3-parameter, Lee–Yang–Parr (B3LYP), combined with a Pople-style basis set like 6-31G*.

DFT is also a powerful tool for predicting key electronic properties by analyzing the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemrxiv.org The energy of the HOMO is related to the molecule's ability to donate an electron (its ionization potential), while the LUMO energy relates to its ability to accept an electron (its electron affinity). scipublications.com

The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. These calculations reveal that the π-conjugated system of the azoxybenzene core is the primary contributor to the frontier orbitals. researchgate.net

Below is an illustrative table of the type of electronic property data that can be generated for the azoxybenzene core using DFT calculations, based on studies of similar molecules. scipublications.comresearchgate.net

| Calculated Property | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | Energy gap indicating chemical stability | 3.0 to 4.5 |

| Ionization Potential (IP) | Energy required to remove an electron | 5.0 to 6.5 |

| Electron Affinity (EA) | Energy released when an electron is added | 1.5 to 2.5 |

Note: The values presented are representative for the azoxybenzene molecular family and are intended to illustrate the output of DFT calculations; they are not specific calculated values for 4,4'-Dipentylazoxybenzene.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While QM methods excel at describing electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movement and dynamic behavior of atoms and molecules over time. This approach is indispensable for understanding the collective phenomena that give rise to liquid crystal phases.

MD simulations rely on a "force field," which is a set of potential energy functions and associated parameters that describe the interactions between atoms in the system. The accuracy of an MD simulation is highly dependent on the quality of the force field. For organic molecules like 4,4'-Dipentylazoxybenzene, the OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is a common choice. wikipedia.orgvirtualchemistry.org

A force field includes terms for bonded interactions (bond stretching, angle bending, dihedral torsions) and non-bonded interactions (van der Waals and electrostatic). nih.gov While OPLS-AA provides robust parameters for many common organic fragments, specific parameters for the unique azoxy core or the torsional profiles involving the pentyl chains may require refinement. This parameterization process involves fitting the force field terms to reproduce high-level QM calculations or experimental data, such as liquid density and heat of vaporization, to ensure the model accurately reflects the real-world behavior of the molecule. nih.gov

With a validated force field, MD simulations can be performed on a system containing hundreds or thousands of 4,4'-Dipentylazoxybenzene molecules. A key aspect of these simulations is capturing the flexibility of the terminal pentyl chains. The constant motion and rotation around the carbon-carbon single bonds mean the chains can adopt numerous conformations, ranging from fully extended (all-trans) to more compact (gauche) states.

MD simulations provide detailed information on the population distribution of these conformational states and the timescale of transitions between them. The flexibility and average shape of the alkyl chains have a profound impact on intermolecular packing, molecular volume, and, consequently, the transition temperatures and stability of the liquid crystal phases. By analyzing the simulation trajectories, researchers can understand how the dynamic disorder of the alkyl chains contributes to the fluid-like properties of the mesophases.

Investigation of Azoxy Group Dipole Alignment in Condensed Phases

The alignment of the azoxy group's dipole moment in condensed phases is a critical factor influencing the macroscopic properties of 4,4'-Dipentylazoxybenzene, including its dielectric anisotropy and electro-optical behavior. Computational studies on azoxybenzene derivatives and other calamitic (rod-shaped) liquid crystals provide significant insights into these phenomena. Molecular dynamics (MD) simulations, in particular, are a powerful tool for investigating local dipole-dipole correlations.

In simulations of calamitic mesogens, the Kirkwood correlation factor, g₁, is often calculated to determine the preference for local parallel or antiparallel dipole association in the isotropic and nematic phases. ingentaconnect.com A value of g₁ greater than 1 indicates a preference for parallel alignment of dipoles, while a value less than 1 suggests a tendency for antiparallel alignment. For molecules with strong longitudinal dipole moments, such as those in the azoxybenzene family, these correlations are significant. For instance, studies on similar liquid crystals have shown that subtle changes in molecular structure can switch the preference from antiparallel to parallel alignment. ingentaconnect.com

For 4,4'-Dipentylazoxybenzene, the central azoxy group (–N=N(O)–) possesses a significant dipole moment. In the nematic phase, the long molecular axes of the molecules tend to align along a common direction, known as the director. However, the orientation of the azoxy group dipole with respect to the director can vary. Computational models can explore the potential energy landscape associated with different dipole-dipole arrangements. Density Functional Theory (DFT) calculations on various azoxybenzene derivatives have been used to determine molecular properties like dipole moments, which are crucial inputs for classical force fields used in large-scale MD simulations. scipublications.com These simulations can then reveal the nature of short-range and long-range dipole ordering.

Research on alkoxy-azoxybenzene liquid crystals has highlighted the importance of inter- and intra-molecular interactions in governing the mesophase behavior. inderscienceonline.cominderscienceonline.com The balance between the steric repulsions of the molecular cores, the attractive van der Waals forces of the alkyl chains, and the electrostatic interactions of the polar azoxy groups collectively determines the orientational order and dipole alignment. Simulations can quantify these contributions and predict the degree of polar ordering. While perfect ferroelectric ordering (all dipoles pointing in the same direction) is rare in conventional nematics, significant local dipole correlations can exist, influencing the material's response to an external electric field. These computational approaches are essential for understanding the structure-property relationships that govern the dielectric properties of 4,4'-Dipentylazoxybenzene in its liquid crystalline phases.

Protocols for Explicitly Solvated Systems and Simulation Stability

While many simulations of liquid crystals are performed on bulk systems without explicit solvent, understanding the behavior of 4,4'-Dipentylazoxybenzene in the presence of solvents is crucial for certain applications and for studying fundamental intermolecular interactions. Explicitly solvated simulations, where solvent molecules are included in the simulation box, introduce a higher level of complexity and require specific protocols to ensure stability and accuracy.

A primary challenge in setting up explicitly solvated systems is the initial placement of solvent molecules around the solute (4,4'-Dipentylazoxybenzene) without creating high-energy overlaps that could lead to simulation instability. Standard protocols involve several key steps:

Solute Parameterization: An accurate force field for 4,4'-Dipentylazoxybenzene is required. This may involve quantum mechanical calculations to determine partial charges and dihedral potentials, especially for the central azoxybenzene core.

Solvation: The solute molecule is placed in a simulation box of appropriate dimensions, which is then filled with solvent molecules (e.g., water, toluene, or an organic solvent relevant to a specific application). Care must be taken to ensure no solvent molecules are too close to the solute atoms.

Energy Minimization: The entire system (solute and solvent) undergoes energy minimization to relax any steric clashes and bring the system to a local potential energy minimum. This is a critical step to prevent the simulation from crashing at the outset.

Equilibration: The system is gradually heated to the target temperature and equilibrated at the target pressure (in the case of NPT ensemble simulations). This is typically done in a stepwise manner, often with restraints on the solute's heavy atoms initially, which are then gradually removed. This allows the solvent to arrange naturally around the solute.

Production Run: Once the system is well-equilibrated, as judged by the convergence of properties like temperature, pressure, density, and potential energy, the production simulation is run to collect data for analysis.

Computational studies on the effects of different solvents on the properties of azobenzene (B91143) derivatives show that the solvent can influence electronic properties, dipole moments, and absorption spectra. researchgate.net For a molecule like 4,4'-Dipentylazoxybenzene, the polarity of the solvent would significantly interact with the polar azoxy group, potentially affecting intermolecular associations and even the stability of the liquid crystal phase. Ensuring the stability of these complex, solvated simulations is paramount for obtaining meaningful results that accurately reflect the physics of the system.

Enhanced Sampling Techniques for Configuration Space Exploration (e.g., replica exchange, metadynamics)

Standard molecular dynamics (MD) simulations can struggle to adequately sample the vast configuration space of complex systems like liquid crystals, especially near phase transitions. The system can become trapped in local energy minima for long periods, leading to poor convergence of thermodynamic properties. Enhanced sampling techniques are computational methods designed to overcome these high energy barriers and accelerate the exploration of the system's configuration space. rsc.org

Replica Exchange Molecular Dynamics (REMD) is a powerful technique for studying phase transitions in liquid crystals. magtech.com.cn In REMD, multiple non-interacting copies (replicas) of the system are simulated in parallel at different temperatures. Periodically, an attempt is made to swap the coordinates between replicas at adjacent temperatures. The swap is accepted or rejected based on a Metropolis criterion that preserves the canonical distribution at each temperature. researchgate.net This allows replicas at high temperatures, which can easily cross energy barriers, to be passed down to lower temperatures, thereby enabling the low-temperature systems to escape local minima and sample a broader range of configurations. REMD has been successfully used to simulate the nematic-isotropic phase transition in liquid crystals like 4-cyano-4'-pentylbiphenyl (B1218408) (5CB), providing detailed information about the discontinuous change in order parameter and the bimodal distribution of order parameters at the transition temperature. researchgate.netaip.orgarxiv.org For 4,4'-Dipentylazoxybenzene, REMD would be an ideal method to accurately locate the nematic-isotropic transition temperature and to calculate the associated latent heat and change in order.

Metadynamics is another advanced enhanced sampling method used to explore free energy landscapes. iucr.org It works by adding a history-dependent bias potential to the system's Hamiltonian. This bias potential is a sum of Gaussian functions centered on the values of a few selected collective variables (CVs) that describe the process of interest (e.g., an order parameter for a phase transition). By "filling" the free energy wells with this bias, the system is discouraged from revisiting already explored regions and is pushed to explore new configurations and cross energy barriers. iucr.orgnih.gov Metadynamics has been effectively used to study crystal nucleation and other phase transitions. iucr.org For 4,4'-Dipentylazoxybenzene, metadynamics could be employed to study the free energy landscape of the nematic-isotropic transition or the mechanisms of self-assembly and ordering from an isotropic state, using the nematic order parameter as a collective variable.

These enhanced sampling methods provide a means to overcome the timescale limitations of conventional MD, allowing for the accurate calculation of thermodynamic properties and a deeper understanding of phase behavior in 4,4'-Dipentylazoxybenzene.

Multiscale Modeling and Simulation Frameworks

Bridging Different Length and Time Scales in Complex Systems

The formation and behavior of liquid crystal phases, such as the nematic phase of 4,4'-Dipentylazoxybenzene, are inherently multiscale phenomena. While the properties of individual molecules are governed by quantum mechanics (femtoseconds, angstroms), the collective ordering and macroscopic properties emerge over much larger length (nanometers to micrometers) and time scales (nanoseconds to seconds). Multiscale modeling aims to bridge these scales by systematically linking models of different resolutions. aps.orgsiam.org

A common multiscale approach involves a "bottom-up" strategy where information from a more detailed, higher-resolution model is used to parameterize a less detailed, lower-resolution (coarse-grained) model. chemrxiv.org For 4,4'-Dipentylazoxybenzene, this typically proceeds as follows:

Quantum Mechanics (QM): Ab initio or DFT calculations are performed on a single molecule or a small cluster to determine properties like molecular geometry, partial charges, and intramolecular force field parameters (bond lengths, angles, dihedrals).

All-Atom (AA) Molecular Dynamics (MD): Using the QM-derived parameters, classical MD simulations are run on a system containing hundreds to thousands of molecules. These simulations provide detailed information about local structure, dynamics, and intermolecular interactions but are computationally expensive, limiting them to tens or hundreds of nanometers and nanoseconds.

Coarse-Graining (CG): The all-atom model is simplified by grouping several atoms into single "superatoms" or "beads." For 4,4'-Dipentylazoxybenzene, the rigid azoxybenzene core might be represented by a few beads, and segments of the pentyl chains by others. The effective interactions between these CG beads are parameterized to reproduce certain properties of the underlying all-atom system, such as the radial distribution function or thermodynamic properties. rsc.orgnih.govresearchgate.net

Mesoscale/Continuum Models: The CG models, which can simulate much larger systems for longer times, can then be used to study large-scale phenomena like the formation of topological defects or the response to shear flow. The results from these simulations can further be used to parameterize continuum models, such as the Landau-de Gennes theory, which describe the liquid crystal in terms of a continuous director field rather than individual molecules. aps.org

This hierarchical approach allows for the investigation of phenomena that are inaccessible to any single simulation method, providing a comprehensive understanding of the material from the molecular to the macroscopic level.

High-Fidelity At-Scale Models and Methodologies

Developing high-fidelity at-scale models for liquid crystals like 4,4'-Dipentylazoxybenzene means creating coarse-grained (CG) models that are not only computationally efficient but also retain the essential chemical and physical details necessary to accurately predict macroscopic behavior. A significant challenge in coarse-graining is ensuring that the model is transferable and can reproduce thermodynamic properties, particularly phase behavior, across different state points (e.g., temperatures). nih.gov

Systematic coarse-graining methods, such as force matching (or multiscale coarse-graining) and relative entropy minimization, provide rigorous frameworks for deriving CG potentials from all-atom simulation data. chemrxiv.org For liquid crystals, it is crucial that the CG model accurately represents the molecular anisotropy, which is the driving force for the formation of ordered phases. This often requires the use of anisotropic CG particles rather than simple spherical beads. chemrxiv.org

One successful strategy for developing a high-fidelity CG model for an azobenzene-containing liquid crystal involved parameterizing the model using a reference all-atom simulation conducted in the supercooled liquid state just below the smectic-isotropic phase transition. nih.gov This state point was chosen because it possesses a high degree of local nematic order while being macroscopically isotropic, thus containing rich structural information. The resulting CG model was able to consistently reproduce the relevant order parameters and could be seamlessly switched back and forth with the all-atom model through an inverse mapping procedure. rsc.orgnih.gov Such high-fidelity models are essential for at-scale simulations that can accurately predict the phase transition temperatures, elastic constants, and defect structures of 4,4'-Dipentylazoxybenzene over large length and time scales.

Machine Learning Integration in Computational Materials Design

Machine learning (ML) is rapidly emerging as a powerful tool to accelerate the design and discovery of new materials, including liquid crystals. rsc.orgbohrium.com By learning from existing data, ML models can predict the properties of new, un-synthesized molecules, thereby guiding experimental efforts toward the most promising candidates.

In the context of 4,4'-Dipentylazoxybenzene and related compounds, ML can be integrated into the computational workflow in several ways:

Property Prediction: One of the primary uses of ML is to develop quantitative structure-property relationship (QSPR) models. nih.gov In this approach, molecular structures are converted into numerical descriptors (fingerprints) that encode chemical information. An ML model, such as a random forest or a neural network, is then trained on a dataset of known molecules and their experimentally measured properties (e.g., nematic-isotropic transition temperature, dielectric anisotropy). The trained model can then predict these properties for new candidate molecules, including isomers or derivatives of 4,4'-Dipentylazoxybenzene, far more rapidly than through physical simulation or experiment. rsc.orgresearchgate.net

Phase Behavior Classification: ML classifiers can be trained to predict whether a given molecule will exhibit a specific liquid crystal phase (e.g., nematic, smectic). sciforum.net For instance, convolutional neural networks (CNNs) have been successfully trained on images of liquid crystal textures obtained from polarized optical microscopy to automatically identify the liquid crystal phase with high accuracy. sciforum.net This can aid in the high-throughput screening of new materials.

Accelerating Simulations: ML is also being used to enhance molecular simulations. For example, ML potentials can be trained on data from expensive quantum mechanics calculations to create highly accurate force fields for classical MD simulations, but at a fraction of the computational cost. This allows for larger and longer simulations with near-QM accuracy.

Inverse Design: Generative ML models, such as variational autoencoders (VAEs) or generative adversarial networks (GANs), can be used for inverse design. Instead of predicting the properties of a given molecule, these models can generate new molecular structures that are optimized to have a desired set of properties. For example, one could use a generative model to design a molecule similar to 4,4'-Dipentylazoxybenzene but with a higher clearing point or a specific dielectric constant.

The integration of ML with computational chemistry and materials science provides a powerful new paradigm for the rational design of liquid crystals, enabling the exploration of vast chemical spaces and the efficient identification of materials with tailored functionalities. rsc.orgbohrium.com

Applications in Predicting Material Properties and Behavior

Computational methods, particularly molecular dynamics (MD) simulations, are utilized to investigate the properties of liquid crystal systems. While specific molecular dynamics studies on 4,4'-Dipentylazoxybenzene are not extensively documented in publicly available literature, research on closely related compounds such as 4,4′-Di-n-pentyloxy-azoxy-benzen demonstrates the utility of these techniques. researchgate.net For such molecules, MD simulations can model the dynamic behavior of individual molecules and their collective interactions, which govern the formation of different liquid crystal phases (mesophases).

These simulations can predict key thermodynamic parameters associated with phase transitions, such as the transition from a solid to a smectic or nematic phase. For instance, studies on similar azoxybenzene compounds have shown that configurational melting of the alkyl end-chains is a significant factor in the thermodynamics of the solid-to-smectic transition. researchgate.net Furthermore, computational models can elucidate orientational order parameters, which quantify the degree of alignment of the molecules within a mesophase. These predicted order parameters can then be compared with values derived from experimental techniques like wide-line Nuclear Magnetic Resonance (NMR). researchgate.net

Quantum chemical calculations, another cornerstone of computational chemistry, can be employed to determine molecular properties such as:

Molecular Geometry: Optimizing the three-dimensional structure to its lowest energy state.